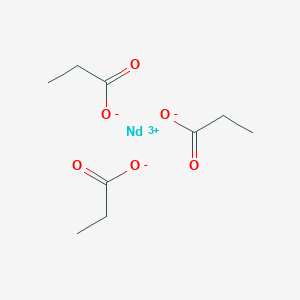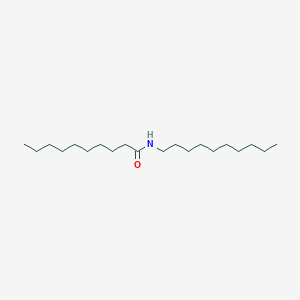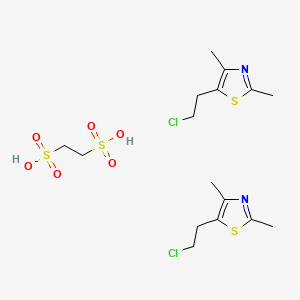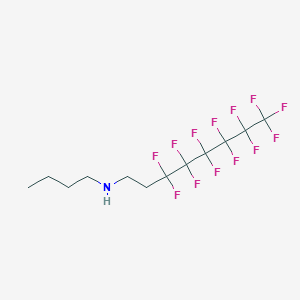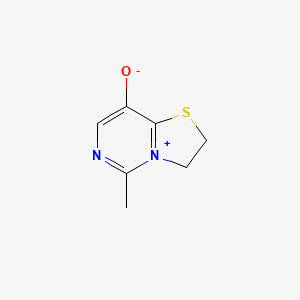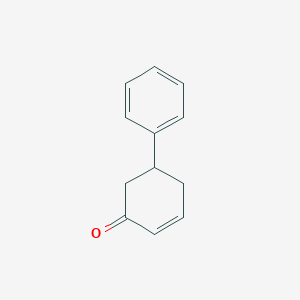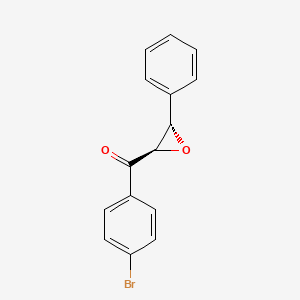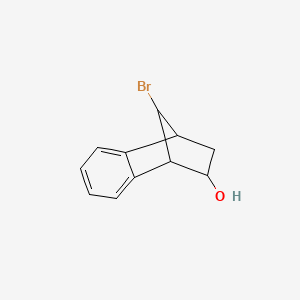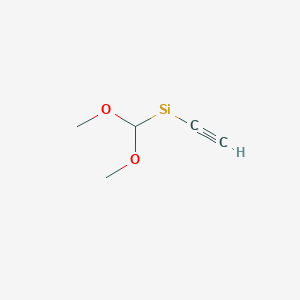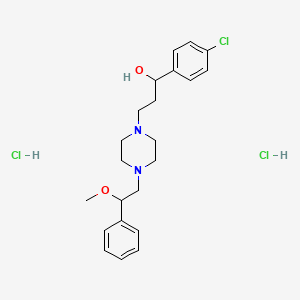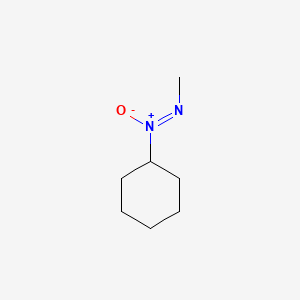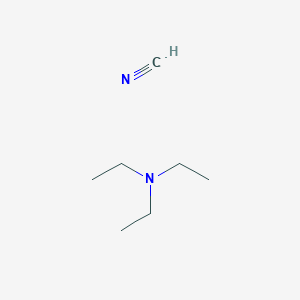
Hydrocyanic acid--N,N-diethylethanamine (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrocyanic acid–N,N-diethylethanamine (1/1) is a compound formed by the combination of hydrocyanic acid (HCN) and N,N-diethylethanamine. . The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Hydrocyanic acid–N,N-diethylethanamine (1/1) involves the reaction of hydrocyanic acid with N,N-diethylethanamine. This reaction can be carried out under controlled conditions to ensure the safe handling of hydrocyanic acid, which is highly toxic. The reaction typically involves mixing equimolar amounts of hydrocyanic acid and N,N-diethylethanamine in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of Hydrocyanic acid–N,N-diethylethanamine (1/1) follows similar principles but on a larger scale. The process involves the careful handling and storage of hydrocyanic acid and N,N-diethylethanamine, with appropriate safety measures in place to prevent exposure to toxic fumes. The reaction is conducted in a controlled environment, often using automated systems to ensure precision and safety .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrocyanic acid–N,N-diethylethanamine (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the chemical structure and properties of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving Hydrocyanic acid–N,N-diethylethanamine (1/1) include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyanate derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Hydrocyanic acid–N,N-diethylethanamine (1/1) has several scientific research applications:
Mécanisme D'action
The mechanism of action of Hydrocyanic acid–N,N-diethylethanamine (1/1) involves its interaction with molecular targets such as enzymes and proteins. Hydrocyanic acid inhibits cytochrome c oxidase, a key enzyme in the electron transport chain, leading to cellular respiration disruption . N,N-diethylethanamine acts as a base and can participate in proton transfer reactions, influencing the compound’s overall reactivity and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrogen cyanide: A highly toxic and flammable compound with similar properties to hydrocyanic acid.
Triethylamine: A tertiary amine with a strong odor, used in various chemical reactions.
Diethylamine: A secondary amine with similar reactivity to N,N-diethylethanamine.
Uniqueness
Hydrocyanic acid–N,N-diethylethanamine (1/1) is unique due to its combination of hydrocyanic acid and N,N-diethylethanamine, resulting in distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
28871-28-5 |
|---|---|
Formule moléculaire |
C7H16N2 |
Poids moléculaire |
128.22 g/mol |
Nom IUPAC |
N,N-diethylethanamine;formonitrile |
InChI |
InChI=1S/C6H15N.CHN/c1-4-7(5-2)6-3;1-2/h4-6H2,1-3H3;1H |
Clé InChI |
VDWYLBJLURMZPS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC.C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


